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molecular formula C14H13ClN2O B8470605 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-06-2

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B8470605
M. Wt: 260.72 g/mol
InChI Key: WXPLBOXMTJILCI-UHFFFAOYSA-N
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Patent
US08435993B2

Procedure details

Pyrrolo[1,2-a]quinoxalin-4(5H)-one (500 mg; 2.71 mmol) was dissolved in anhydrous DMF (10 mL) in a 25 mL round bottomed flask. NaH (68.6 mg; 2.71 mmol; 95%) was carefully added to the flask under a blanket of nitrogen. The reaction mixture was allowed to react for 2 h at room temperature after which 1-bromo-3-chloropropane (511.99 mg, 3.25 mg) was added and the mixture was heated to 80° C. overnight. The reaction mixture was diluted with ethyl acetate and washed with H2O, brine, dried over sodium sulfate, then filtered and concentrated. The crude mixture was purified by flash chromatography to yield the desired 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one and 5-(3-bromopropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one in approximately a 60:40 ratio. The mixture was used in the next step without further purification. [M+1]+=261 Chloride; [M+1]+=305 Bromide. 1H NMR (CDCl3): δ 2.18-2.42 (2H); 3.49-3.62 (1H); 3.63-3.81 (1H); 4.38-4.50 (2H); 6.61-6.71 (1H); 7.13-7.514 (4H); 7.65-7.80 (2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step Two
Quantity
511.99 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([NH:12][C:13](=[O:14])[C:4]2=[CH:3][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.[H-].[Na+].[Br:17][CH2:18][CH2:19][CH2:20][Cl:21]>CN(C=O)C.C(OCC)(=O)C>[Cl:21][CH2:20][CH2:19][CH2:18][N:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]2[CH:1]=[CH:2][CH:3]=[C:4]2[C:13]1=[O:14].[Br:17][CH2:18][CH2:19][CH2:20][N:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]2[CH:1]=[CH:2][CH:3]=[C:4]2[C:13]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1=CC=C2N1C1=CC=CC=C1NC2=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
68.6 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
511.99 mg
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O
Name
Type
product
Smiles
BrCCCN1C(C=2N(C3=CC=CC=C13)C=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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